tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate typically begins with commercially available starting materials such as tert-butyl 3,3-dimethylazetidine-1-carboxylate and formaldehyde.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production. This involves:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of tert-butyl (2S)-2-(carboxymethyl)-3,3-dimethylazetidine-1-carboxylate.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding tert-butyl (2S)-2-methyl-3,3-dimethylazetidine-1-carboxylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, dichloromethane, tetrahydrofuran.
Major Products
Oxidation Product: Tert-butyl (2S)-2-(carboxymethyl)-3,3-dimethylazetidine-1-carboxylate.
Reduction Product: Tert-butyl (2S)-2-methyl-3,3-dimethylazetidine-1-carboxylate.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The tert-butyl group can serve as a protecting group for carboxylic acids in multi-step organic syntheses.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Prodrug Design: The compound can be used to design prodrugs that release active drugs in a controlled manner.
Industry
Polymer Chemistry: Employed in the synthesis of specialty polymers with unique properties.
Material Science: Used in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-2-methyl-3,3-dimethylazetidine-1-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
Tert-butyl (2S)-2-(carboxymethyl)-3,3-dimethylazetidine-1-carboxylate:
Tert-butyl (2S)-2-(hydroxymethyl)-3-methylazetidine-1-carboxylate: Has a different substitution pattern on the azetidine ring, leading to variations in its chemical behavior.
Uniqueness
Tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and a valuable scaffold in drug discovery.
Properties
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h8,13H,6-7H2,1-5H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTHVEPVLSXJQD-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1CO)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@@H]1CO)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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